Therapeutic Index Superiority Over 5-Isopropyl-1-methyl-2-nitroimidazole in Murine Trichomoniasis
In a direct head-to-head comparison using a murine model of Trichomonas vaginalis infection, imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- (Compound A) achieved an ED₅₀ of 2.3 mg/kg per os and an LD₅₀ of 730 mg/kg per os, yielding a Therapeutic Index (TI = LD₅₀/ED₅₀) of 317. The closest prior-art analog, 5-isopropyl-1-methyl-2-nitroimidazole (Compound K), showed a comparable ED₅₀ of 2.6 mg/kg but a markedly lower LD₅₀ of 265 mg/kg, resulting in a TI of only 102—a 3.1-fold inferior safety margin [1]. Four other 5-hydroxyalkyl-2-nitroimidazole comparators (Compounds B–E) bearing primary or secondary alcohols exhibited ED₅₀ values ranging from 14.1 to 35 mg/kg and TI values between 24.8 and 43, underscoring the unique contribution of the tertiary alcohol moiety [1].
| Evidence Dimension | In vivo Therapeutic Index (LD₅₀/ED₅₀) against Trichomonas vaginalis in mice |
|---|---|
| Target Compound Data | ED₅₀ = 2.3 mg/kg; LD₅₀ = 730 mg/kg; TI = 317 |
| Comparator Or Baseline | 5-Isopropyl-1-methyl-2-nitroimidazole (Compound K): ED₅₀ = 2.6 mg/kg; LD₅₀ = 265 mg/kg; TI = 102 |
| Quantified Difference | 3.1-fold higher TI (317 vs. 102); 2.8-fold higher LD₅₀ (730 vs. 265 mg/kg) |
| Conditions | Murine T. vaginalis infection model; oral (per os) administration; LD₅₀ determined by Litchfield-Wilcoxon method |
Why This Matters
The 3.1-fold improvement in therapeutic index directly translates to a wider safety window for in vivo studies, reducing the risk of compound-related mortality at efficacious doses—a critical parameter for preclinical development candidate selection.
- [1] Gruppo Lepetit S.p.A. Nitroimidazole derivative with antibacterial activity. U.S. Patent 4,041,168, August 9, 1977. View Source
